molecular formula C17H14N2OS B2361680 N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide CAS No. 201992-62-3

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B2361680
CAS No.: 201992-62-3
M. Wt: 294.37
InChI Key: OIOXUTHJRATXLB-UHFFFAOYSA-N
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Description

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a compound belonging to the thiazole family, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of diphenyl groups at positions 2 and 4 of the thiazole ring enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2,4-diphenylthiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is unique due to the presence of both diphenyl groups and the acetamide moiety, which contribute to its enhanced biological activity and stability compared to other thiazole derivatives .

Properties

IUPAC Name

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12(20)18-17-15(13-8-4-2-5-9-13)19-16(21-17)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOXUTHJRATXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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